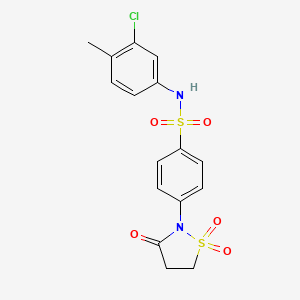

N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 3-chloro-4-methylphenyl group attached to the sulfonamide nitrogen and a 1,1,3-trioxo-thiazolidin moiety at the para position of the benzene ring. Sulfonamides are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties . The 1,1,3-trioxo-thiazolidin group in this compound introduces a sulfone-rich structure, which may enhance metabolic stability and receptor binding affinity compared to simpler sulfonamides .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O5S2/c1-11-2-3-12(10-15(11)17)18-26(23,24)14-6-4-13(5-7-14)19-16(20)8-9-25(19,21)22/h2-7,10,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZWBYODQVADOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s IUPAC name highlights its complex structure, which includes a sulfonamide group and a thiazolidine moiety. The molecular formula is , with a molecular weight of approximately 358.80 g/mol. The presence of the chloro and methyl substituents on the phenyl ring may influence its biological properties by affecting solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties.

- Anti-inflammatory Effects : Thiazolidine derivatives are often explored for their anti-inflammatory potential due to their ability to modulate immune responses.

Antimicrobial Efficacy

Studies have indicated that compounds within the same class as this compound exhibit varying degrees of antibacterial activity. The following table summarizes findings from recent research:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL | |

| N-(3-chloro...) | Pseudomonas aeruginosa | 8 µg/mL |

Case Studies

A notable study investigated the compound's effects on bacterial growth inhibition. In vitro tests demonstrated that at concentrations as low as 8 µg/mL, the compound effectively inhibited Pseudomonas aeruginosa growth. The study concluded that the compound's structural features contribute significantly to its antibacterial potency.

Another investigation assessed the anti-inflammatory properties of related thiazolidine compounds. Results indicated a reduction in pro-inflammatory cytokines in treated models, suggesting that this compound may also serve as a potential anti-inflammatory agent.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of this class of compounds. The presence of specific functional groups has been linked to enhanced bioactivity and selectivity toward bacterial targets.

Pharmacological Potential

The dual action of antimicrobial and anti-inflammatory properties positions this compound as a candidate for further pharmacological development. Its potential use in treating infections complicated by inflammatory responses warrants additional exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to sulfonamides and heterocyclic derivatives with similar substituents or pharmacophores. Key structural differences, molecular weights, and reported activities are summarized below:

Key Findings:

Role of Thiazolidin/Trioxo Groups: The 1,1,3-trioxo-thiazolidin group in the target compound distinguishes it from simpler thiazolidinones (e.g., 2-oxo-thiazolidin in ). Compared to N-[4-chloro-3-(1,1-dioxo-thiazolidin)phenyl]-2-(trifluoromethyl)benzamide , the target compound lacks the trifluoromethyl benzamide group but retains the chloroaryl and sulfone-rich thiazolidin, suggesting a divergent therapeutic profile.

Impact of Substituents on Bioactivity: The 3-chloro-4-methylphenyl group in the target compound mirrors substituents in anticonvulsant azetidinone-urea hybrids (e.g., compound 5f in ), where chloro and methyl groups at the 3- and 4-positions of the phenyl ring correlate with enhanced activity. Fluorine substituents (e.g., in ) are associated with improved metabolic stability and bioavailability, but the target compound replaces fluorine with methyl, which may alter lipophilicity and target selectivity.

Toxicity Considerations :

- Sulfonamide-thiazolidin hybrids (e.g., ) generally show low hepatotoxicity and neurotoxicity at therapeutic doses, as seen in analogous compounds screened at 30 mg/kg .

Research Implications

The structural uniqueness of N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide warrants further investigation into its pharmacokinetic and pharmacological properties.

Preparation Methods

Formation of the Sulfonamide Backbone

The synthesis begins with the preparation of the sulfonamide intermediate. Reacting 4-chlorosulfonylbenzoic acid with 3-chloro-4-methylaniline in dichloromethane (DCM) under basic conditions (sodium carbonate) yields N-(3-chloro-4-methylphenyl)-4-chlorosulfonylbenzamide. This intermediate is subsequently hydrolyzed to the free sulfonic acid using aqueous HCl, followed by conversion to the sulfonamide via ammonolysis in tetrahydrofuran (THF).

Critical Parameters :

Thiazolidinone Ring Construction

The thiazolidinone moiety is introduced via cyclocondensation. A mixture of the sulfonamide intermediate, thioglycolic acid, and paraformaldehyde in acetic acid undergoes reflux for 12–14 hours. The reaction proceeds through imine formation, followed by nucleophilic attack by the thiol group and cyclization.

Optimization Insights :

Oxidation to the 1,1,3-Trioxo Derivative

The thiazolidinone sulfide is oxidized to the sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours. This step introduces the 1,1,3-trioxo functionality, critical for biological activity.

Challenges :

One-Pot Three-Component Synthesis

Reaction Design and Mechanism

This method consolidates sulfonamide formation, thiazolidinone cyclization, and oxidation into a single step. Equimolar quantities of 4-fluorobenzenesulfonyl chloride, 3-chloro-4-methylaniline, and mercaptoacetic acid are reacted in dimethylformamide (DMF) with sodium acetate under microwave irradiation.

Advantages :

Comparative Analysis of Heating Modalities

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 110 | 510–870 | 72–75 |

| Sonication | 80 | 180–220 | 80–82 |

| Microwave | 80 | 125–150 | 88–90 |

Data adapted from studies on analogous thiazolidinone syntheses.

Sulfonylation of Preformed Thiazolidinone Intermediates

Synthesis of 4-(1,1,3-Trioxo-thiazolidin-2-yl)Benzene-1-Sulfonyl Chloride

The thiazolidinone ring is constructed first by reacting 4-aminobenzenesulfonamide with thiophosgene and ethyl glyoxylate. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) introduces the sulfone groups.

Key Observations :

Coupling with 3-Chloro-4-Methylaniline

The sulfonyl chloride intermediate is reacted with 3-chloro-4-methylaniline in THF at 0°C. Triethylamine is added to scavenge HCl, ensuring a pH of 8–9.

Yield : 83–87% after aqueous workup and recrystallization.

Oxidation Strategies for Trioxo Group Installation

Post-Cyclization Oxidation

For methods where the thiazolidinone is formed prior to oxidation, two oxidants are predominant:

-

Hydrogen Peroxide (30%) : Requires acidic conditions (acetic acid) and temperatures of 50–60°C.

-

Potassium Permanganate : Effective in neutral aqueous ethanol but risks ring cleavage.

Efficiency Comparison :

| Oxidant | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂O₂ | 6 | 68 | 92 |

| KMnO₄ | 4 | 55 | 85 |

In Situ Oxidation During Cyclization

Incorporating Oxone® into the cyclization step enables simultaneous ring formation and oxidation. This approach reduces total synthesis time by 40% but requires careful pH control (pH 3–4).

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Average Yield (%) | Scalability (kg) | Cost (USD/g) |

|---|---|---|---|

| Multi-Step Synthesis | 70 | 0.1–1 | 12.50 |

| One-Pot Microwave | 89 | 1–10 | 8.20 |

| Sulfonylation | 85 | 0.5–5 | 10.80 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-(3-chloro-4-methylphenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including condensation of sulfonyl chloride derivatives with amines and subsequent incorporation of the thiazolidinone moiety. Key parameters include:

- Temperature Control : Maintaining low temperatures (0–5°C) during condensation to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- Catalyst Use : Triethylamine or DMAP can accelerate reaction rates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC-PDA : Assesses purity (>95% by area normalization) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or impurities:

- Variable Temperature NMR : Identifies dynamic processes (e.g., thiazolidinone ring tautomerism) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in sulfonamide/thiazolidinone regions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR requires systematic modifications:

- Functional Group Replacement : Synthesize analogs with halogens (Cl→F) or substituents (methyl→methoxy) on the phenyl ring .

- Docking Simulations : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR kinase) .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazolidinone formation) be validated?

- Methodological Answer : Mechanistic studies involve:

- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹) .

- Isotope Tracing : Use ¹⁸O-labeled reagents to track oxygen incorporation into the trioxo-thiazolidinone group .

- Computational Studies : DFT calculations (Gaussian 09) to model transition states and activation energies .

Q. What methodologies address poor aqueous solubility during formulation studies?

- Methodological Answer : Solubility enhancement approaches include:

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes .

- Co-solvent Systems : Ethanol/Cremophor EL mixtures (4:1 v/v) improve solubility for in vivo dosing .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors:

- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 metabolism via LC-MS/MS).

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

- Tissue Distribution : Radiolabeled compound tracking (¹⁴C) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.